molecular formula C12H22O11 B037506 2-O-Talopyranosylmannopyranoside CAS No. 123050-22-6

2-O-Talopyranosylmannopyranoside

Cat. No.: B037506
CAS No.: 123050-22-6
M. Wt: 342.3 g/mol
InChI Key: HIWPGCMGAMJNRG-LNLVSYAUSA-N
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Description

2-O-Talopyranosylmannopyranoside (CAS: 123050-22-6) is a disaccharide derivative comprising a mannopyranose unit linked via a glycosidic bond at the C2 position to a talopyranose moiety. Its molecular formula is C₁₂H₂₂O₁₁, with a molecular weight of 342.3 g/mol. Key physicochemical properties include a density of 1.76 g/cm³, boiling point of 700.9°C, and a refractive index of 1.652 . This compound is structurally characterized by the α-configuration of both sugar units, which influences its solubility, stability, and biological interactions. It is primarily synthesized through regioselective glycosylation strategies, as demonstrated in studies targeting structurally related glycosides .

Properties

CAS No.

123050-22-6

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9+,10+,11+,12-/m1/s1

InChI Key

HIWPGCMGAMJNRG-LNLVSYAUSA-N

SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Other CAS No.

123050-22-6

Synonyms

2-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside
2-O-talopyranosylmannopyranoside
2-O-TPMP

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Density and Stability: this compound exhibits higher density (1.76 g/cm³) compared to sucrose (1.58 g/cm³), likely due to its compact α-linked talose-mannose conformation .
  • Synthetic Accessibility: Methyl derivatives (e.g., methyl 2-O-α-D-talopyranosyl-α-D-mannopyranoside) are synthesized via regioselective protection-deprotection strategies, achieving yields up to 66% under optimized conditions . In contrast, α-D-galactopyranosyl-α-D-galactopyranoside is rarely reported in nature and requires enzymatic synthesis .
  • Biological Relevance: Unlike flavonoid glycosides (e.g., chrysoeriol-7-O-(2'-O-mannopyranosyl)allopyranoside), which exhibit antioxidant properties, this compound is primarily a synthetic target for probing glycosidase enzyme specificity .

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